molecular formula C21H30N2O4S2 B8537619 MIBAMPATOR

MIBAMPATOR

Cat. No.: B8537619
M. Wt: 438.6 g/mol
InChI Key: ULRDYYKSPCRXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MIBAMPATOR is a complex organic compound known for its significant applications in medicinal chemistry. It is structurally characterized by the presence of methanesulfonamido groups and phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MIBAMPATOR typically involves multi-step organic reactions. One common method includes the reaction of N-methyl-4-nitrophenylethylamine with 2-[4-nitrophenoxy] ethoxy bromide in the presence of potassium carbonate and sodium iodide. The reaction is carried out in acetonitrile under reflux conditions . The resulting product is then subjected to further purification steps to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

MIBAMPATOR undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Raney nickel is often used as a catalyst for reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide and potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

MIBAMPATOR has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of MIBAMPATOR involves its interaction with potassium channels. As a selective potassium channel agonist, it modulates the flow of potassium ions across cell membranes, which is crucial for maintaining the electrical stability of cardiac cells . This action helps in the treatment and prevention of various atrial arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Dofetilide: Another Class III antiarrhythmic drug with a similar mechanism of action.

    Amiodarone: A widely used antiarrhythmic drug with broader applications but different side effect profiles.

    Sotalol: A non-selective beta-blocker with Class III antiarrhythmic properties.

Uniqueness

MIBAMPATOR is unique due to its high selectivity for potassium channels and its specific application in treating atrial arrhythmias. Unlike some other antiarrhythmic drugs, it has a relatively specific target, which can reduce the likelihood of off-target effects.

Properties

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide

InChI

InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3

InChI Key

ULRDYYKSPCRXAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a room temperature solution of 0.1 g (0.3 mmol) of material from Example 50 and 0.06 mL (0.4 mmol) of triethylamine in 2 mL of dichloromethane was added 0.03 mL (0.4 mmol) of methanesulfonyl chloride. The mixture was stirred at ambient temperature for 16 hours. Chromatography (10 g silica gel, 50% ethyl acetate/hexane) of the reaction mixture afforded 0.1 g (94%) of the title compound.
Name
material
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0.1 g
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reactant
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0.06 mL
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reactant
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0.03 mL
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2 mL
Type
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Name
ethyl acetate hexane
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0 (± 1) mol
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Yield
94%

Synthesis routes and methods II

Procedure details

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CC(CNS(=O)(=O)C(C)C)c1ccc(-c2ccc(CCN)cc2)cc1
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